Lead subacetate

Vue d'ensemble

Description

It is a white dense powder and is commonly referred to as lead tetraacetate. This compound is known for its use in various chemical reactions and industrial applications.

Méthodes De Préparation

Lead subacetate can be synthesized through the reaction of lead(II) acetate with acetic acid and water. The reaction conditions typically involve heating the mixture to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the product.

Analyse Des Réactions Chimiques

Reaction with Atmospheric Carbon Dioxide

Lead subacetate reacts with atmospheric CO₂, forming lead carbonate and reducing solubility:

- Mechanism : CO₂ absorption leads to carbonate precipitation, critical in historical artifact preservation .

- Impact : This reaction limits its stability in open-air applications.

Acid-Base Neutralization

This compound acts as a weak acid, neutralizing bases:

- Thermal Output : Generates moderate heat during neutralization .

- Applications : Used in dyeing to adjust pH for improved color fastness .

Reaction with Hydrogen Sulfide

Similar to lead acetate, this compound reacts with H₂S to form lead sulfide:

Complexation with Phenolic Compounds

This compound forms insoluble complexes with phenols, critical in sugar clarification:

- Research Findings :

Reaction with Oxidizing Agents

Exposure to strong oxidizers (e.g., KMnO₄) triggers decomposition:

Thermal Decomposition

Heating above 75°C decomposes this compound:

Interaction with Nitrosamines

Synergistic carcinogenicity observed with N-nitrosodimethylamine (NDMA):

Key Research Findings

- Toxic Byproducts : Heating releases lead oxides, contributing to occupational hazards .

- Environmental Persistence : Reacts with soil acids, releasing bioavailable Pb²⁺ .

- Catalytic Specificity : Preferentially accelerates acetylation over other esterifications .

This compound’s reactivity underscores its dual role as a versatile reagent and a significant environmental toxicant. Strict handling protocols are essential due to its lead content and reactive byproducts .

Applications De Recherche Scientifique

Analytical Chemistry

Clarification of Solutions

Lead subacetate is commonly used for the clarification of organic solutions. It acts as a precipitating agent, helping to remove impurities from solutions, which is crucial in analytical procedures where purity is paramount. This application is particularly relevant in sugar analysis where it aids in determining sugar content by precipitating out non-sugar components .

Sugar Analysis

In sugar analysis, this compound serves to clarify solutions before further analysis. The process involves adding this compound to the sample, which reacts with certain impurities to form insoluble compounds that can be filtered out, allowing for more accurate quantification of sugars present in the solution .

Photography

Historical Use in Photography

this compound has been historically used in photographic processes. It was utilized as a component in certain photographic emulsions due to its light-sensitive properties. Although modern photography has largely moved away from lead-based compounds due to health concerns, its historical significance remains noteworthy .

Organic Synthesis

Reagent in Organic Chemistry

this compound is employed as a reagent in various organic synthesis reactions. For instance, it can facilitate the acetylation of alcohols and phenols, making it valuable in the synthesis of esters and other derivatives . Its ability to provide lead ions makes it useful in reactions that require a lead source.

Toxicological Studies

This compound has been extensively studied for its toxicological effects, particularly related to its carcinogenic potential. Research indicates that oral exposure can induce renal tumors in laboratory animals, highlighting the importance of handling this compound with care .

Case Studies

- Tumor Induction Studies : In one study involving Wistar rats fed with diets containing this compound, significant increases in renal tumors were observed compared to control groups. Specifically, renal adenomas and carcinomas were reported among treated animals .

- Carcinogenicity Assessment : A comprehensive review indicated that this compound enhances the carcinogenic effects of other compounds when administered concurrently, suggesting a role as a promoter in cancer development .

Industrial Applications

Although less common today due to regulatory restrictions on lead compounds, this compound has had applications in various industrial processes:

- Pigment Production : It has been used historically as a precursor for producing pigments such as lead chromate.

- Stabilizers and Catalysts : In some formulations, it has served as a stabilizer or catalyst due to its chemical properties .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used for clarifying organic solutions and sugar analysis |

| Photography | Historical use in photographic emulsions |

| Organic Synthesis | Acts as a reagent for acetylation reactions |

| Toxicological Studies | Induces renal tumors; assessed for carcinogenic potential |

| Industrial Applications | Previously used in pigment production and as stabilizers |

Mécanisme D'action

The mechanism of action of lead, bis(acetato-kappaO)tetrahydroxytri- involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, disrupting their normal function. This can lead to a range of toxic effects, including interference with cellular processes and oxidative stress .

Comparaison Avec Des Composés Similaires

Lead subacetate can be compared with other lead compounds such as:

Lead(II) acetate: Similar in structure but with fewer acetate groups.

Lead(IV) acetate: Contains lead in a higher oxidation state.

Lead(II) oxide: An inorganic compound with different chemical properties.

The uniqueness of lead, bis(acetato-kappaO)tetrahydroxytri- lies in its specific structure and reactivity, which make it suitable for particular chemical reactions and applications .

Activité Biologique

Lead subacetate, a lead compound commonly used in various industrial applications, has been extensively studied for its biological activity, particularly its carcinogenic potential. This article summarizes key findings from diverse research studies regarding the biological effects of this compound, including its mechanisms of action, case studies, and experimental data.

Overview of this compound

This compound is a white crystalline solid that is soluble in water and organic solvents. It is primarily used as a reagent in chemical synthesis and as a clarifying agent in sugar analysis. However, its toxicological profile raises significant health concerns, particularly regarding its carcinogenicity.

Carcinogenic Effects

Numerous studies have demonstrated the carcinogenic properties of this compound in animal models. The following table summarizes significant findings from various research studies:

The mechanisms by which this compound induces cancer are not fully understood but are believed to involve several indirect pathways:

- DNA Damage : Lead compounds may cause oxidative stress leading to DNA damage or fragmentation. Studies indicate that lead can inhibit DNA synthesis and repair processes, contributing to tumorigenesis .

- Enzyme Inhibition : this compound inhibits key enzymes involved in the heme biosynthetic pathway, such as δ-aminolevulinic acid dehydratase, which may disrupt cellular functions and promote cancer development .

- Cellular Interactions : Lead may interact with DNA-binding proteins and tumor suppressor proteins, potentially leading to altered gene expression and cell proliferation .

Case Study: Renal Tumors Induction

In a pivotal study by Kasprzak et al. (1985), male Sprague-Dawley rats were fed a diet containing this compound for 18 months. The results showed a statistically significant increase in renal tumors (adenomas) among treated animals compared to controls (13/29 vs. 0/30), highlighting the compound's strong carcinogenic potential .

Case Study: Glioma Development

Another study focused on the induction of brain gliomas in rats exposed orally to lead acetate. The findings indicated that oral exposure was associated with increased incidences of gliomas, suggesting that lead compounds can affect not only renal tissues but also neurological tissues .

Propriétés

Numéro CAS |

1335-32-6 |

|---|---|

Formule moléculaire |

C4H6O4Pb |

Poids moléculaire |

325 g/mol |

Nom IUPAC |

diacetyloxylead |

InChI |

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

Clé InChI |

GUWSLQUAAYEZAF-UHFFFAOYSA-L |

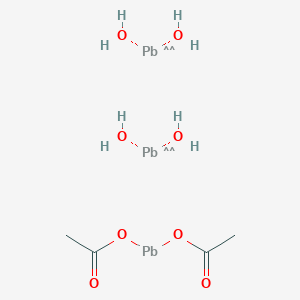

SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] |

SMILES canonique |

CC(=O)O[Pb]OC(=O)C |

Point d'ébullition |

Decomposes at 200 °C |

Color/Form |

White, heavy powder |

melting_point |

75 °C |

Key on ui other cas no. |

1335-32-6 |

Description physique |

Lead subacetate is a white dense powder. (NTP, 1992) White solid; [Merck Index] Very soluble in water; [[Ullmann] |

Pictogrammes |

Health Hazard; Environmental Hazard |

Solubilité |

Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble Soluble in ethanol 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C |

Synonymes |

lead acetate, basic lead subacetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lead subacetate?

A1: this compound, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].

Q2: Historically, what were the primary applications of this compound?

A2: Despite its toxicity, the sweet taste of this compound led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].

Q3: How is this compound used in chemical analysis?

A3: this compound is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where this compound removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].

Q4: What are the limitations of using this compound due to material compatibility?

A4: The use of this compound is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].

Q5: What are the known toxicological effects of this compound?

A5: this compound is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including this compound, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].

Q6: How does this compound affect the nervous system?

A6: this compound exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].

Q7: What are the effects of this compound on the eyes?

A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].

Q8: How does this compound interact with calcium acetate in biological systems?

A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of this compound when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].

Q9: Does this compound affect the immune system?

A9: While not directly addressed in the provided research, this compound's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].

Q10: What are the alternatives to using this compound in various applications?

A10: Alternatives to this compound are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.